molecular formula C12H21BO2 B8177167 Bi(cyclopropane)-1-boronic Acid Pinacol Ester

Bi(cyclopropane)-1-boronic Acid Pinacol Ester

Cat. No. B8177167
M. Wt: 208.11 g/mol
InChI Key: XIVZDSUKXDMVQH-UHFFFAOYSA-N
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Description

Bi(cyclopropane)-1-boronic Acid Pinacol Ester, also known as 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile reagent for cyclopropane synthesis and cross-coupling reactions . .


Synthesis Analysis

The synthesis of cyclopropylboronic acid pinacol ester has been achieved through various methods. One approach involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This method is amenable to a diverse range of electron-withdrawing groups, providing the cyclopropane products in excellent yields . Another method involves a one-pot, three-step synthesis from synthetically tractable propargylic silyl ethers .


Molecular Structure Analysis

The molecular structure of Bi(cyclopropane)-1-boronic Acid Pinacol Ester is characterized by the presence of two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone . A detailed experimental and computational analysis of Bpin and structurally related boronic esters allows determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .


Chemical Reactions Analysis

Cyclopropylboronic acid pinacol ester can participate in various chemical reactions. For instance, it can be used as a cyclopropylating reagent in the study of thiophenol S-cyclopropylation, catalyzed by copper (II) acetate . It can also participate in polar cross-coupling reactions either as a nucleophile or as an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bi(cyclopropane)-1-boronic Acid Pinacol Ester include a refractive index of n20/D 1.433, a boiling point of 146 °C, and a density of 0.922 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of Bi(cyclopropane)-1-boronic Acid Pinacol Ester involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This process generates an open-shell intermediate upon addition of a radical to the alkene substrate, which can undergo a radical-mediated bond-forming process or a radical–polar crossover .

Safety and Hazards

Bi(cyclopropane)-1-boronic Acid Pinacol Ester is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalyzed cross-couplings than other C(sp3) substrates . This opens up new possibilities for the development of more selective and mild approaches in the field of organic synthesis . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .

properties

IUPAC Name

2-(1-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12(7-8-12)9-5-6-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVZDSUKXDMVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bi(cyclopropane)-1-boronic Acid Pinacol Ester

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